Diphenyl (1-hydroxyethyl)phosphonate
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Overview
Description
Diphenyl (1-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 1-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (1-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with an appropriate aldehyde or ketone under basic conditions. For example, the reaction of diphenylphosphine oxide with acetaldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphonates, phosphonic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl (1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as inhibitors of enzymes involved in disease processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of diphenyl (1-hydroxyethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- Diphenylphosphinic acid
- Phenylphosphonic acid
Uniqueness
Diphenyl (1-hydroxyethyl)phosphonate is unique due to the presence of the 1-hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and unique applications in organic synthesis .
Properties
CAS No. |
63007-74-9 |
---|---|
Molecular Formula |
C14H15O4P |
Molecular Weight |
278.24 g/mol |
IUPAC Name |
1-diphenoxyphosphorylethanol |
InChI |
InChI=1S/C14H15O4P/c1-12(15)19(16,17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
MEWPOAGXOFLALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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